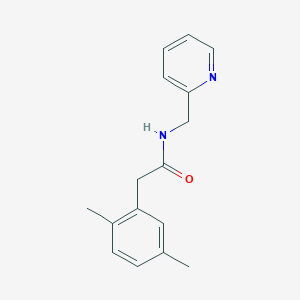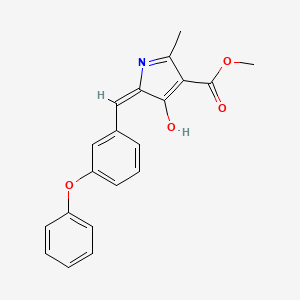
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of interferons and other cytokines, which in turn activate other immune cells to attack cancer cells. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the formation of blood vessels in tumors, which can help to starve them of nutrients and oxygen.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to increase the production of interferons and other cytokines, as well as activate various immune cells such as natural killer cells and T cells. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the formation of blood vessels in tumors, which can help to starve them of nutrients and oxygen.
実験室実験の利点と制限
One of the main advantages of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide as an anti-cancer agent is its ability to activate the immune system to attack cancer cells. This makes it an attractive candidate for combination therapy with other anti-cancer agents. However, there are also some limitations to its use in lab experiments. For example, 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It has also been shown to be sensitive to the tumor microenvironment, which can affect its efficacy.
将来の方向性
There are a number of future directions for research on 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. Additionally, there is ongoing research into the mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, which could lead to the development of more effective anti-cancer agents in the future.
合成法
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(pyridin-2-ylmethyl)amine to form 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in preclinical models of cancer, including lung, breast, and colon cancer. 2-(2,5-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide works by activating the immune system to attack cancer cells, rather than directly killing them. This makes it an attractive candidate for combination therapy with other anti-cancer agents.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-7-13(2)14(9-12)10-16(19)18-11-15-5-3-4-8-17-15/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYACFDPZCNNKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dihydro-5-acenaphthylenyl[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5975160.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5975167.png)
![6-(4-bromophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5975174.png)
![3-cyclopentyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5975182.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5975196.png)

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
![4-[1-(1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B5975230.png)
![1-[2-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B5975242.png)
![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
